molecular formula C7H11NS B1596281 N-methyl-1-(3-methylthiophen-2-yl)methanamine CAS No. 860997-09-7

N-methyl-1-(3-methylthiophen-2-yl)methanamine

Cat. No.: B1596281
CAS No.: 860997-09-7
M. Wt: 141.24 g/mol
InChI Key: KSWAIIKUFIWWOC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registry number 860997-09-7, establishing its unique chemical identity within the global chemical database. The compound's molecular formula C₇H₁₁NS reflects its composition of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom, resulting in a molecular weight of 141.23 grams per mole. The Simplified Molecular Input Line Entry System representation of this compound is expressed as CC1=C(CNC)SC=C1, which provides a standardized method for describing the molecular structure in a linear notation format.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, where the base structure is identified as a thiophene ring system with specific substitutions. The thiophene ring serves as the core heterocyclic framework, positioned at the 2-carbon with a methanamine substituent that has been further modified with an N-methyl group. The 3-position of the thiophene ring carries a methyl substituent, distinguishing this compound from other positional isomers. The compound's storage requirements specify sealed conditions at 2-8°C, indicating its sensitivity to environmental conditions and the need for controlled storage environments.

Alternative nomenclature systems may refer to this compound through various synonymous names, reflecting different approaches to chemical naming conventions. The structural complexity necessitates precise nomenclature to distinguish it from closely related compounds, particularly those differing in the position of methyl substitution on the thiophene ring or variations in the aminomethyl side chain. The molecular descriptor number MFCD04477990 provides an additional unique identifier within chemical databases, facilitating accurate identification and retrieval of information about this specific compound.

Historical Context in Heterocyclic Amine Research

The development of heterocyclic amine chemistry has its foundations in early observations of carcinogenic properties associated with aromatic amine compounds, which were first discovered when physicians identified correlations between urinary bladder cancer occurrences and occupational exposures in the dyestuff industry. These initial observations led to extensive laboratory investigations involving rats and mice administered specific azo dyes and arylamines, which subsequently developed cancers primarily in liver tissues. The research trajectory expanded significantly when 2-aminofluorene, initially considered as a potential pesticide, was subjected to chronic toxicity testing and revealed rapid cancer induction across multiple organ systems in rodent models.

The biochemical understanding of heterocyclic amine metabolism advanced through investigations into cytochrome P450 enzyme systems and prostaglandin synthetases, which were identified as key players in the metabolic conversion of these compounds to more reactive N-hydroxy derivatives. Species-specific differences in enzymatic activity became apparent through studies demonstrating that guinea pigs exhibited resistance to carcinogenesis due to low concentrations of necessary activating enzymes. This research established that target tissues require secondary reactions, specifically acylation or sulfate ester formation, to produce reactive compounds that display genotoxic attributes in appropriate testing systems.

The field experienced renewed interest following the groundbreaking work of Sugimura and colleagues, who discovered the formation of mutagens on the surfaces of cooked meat and fish, leading to the identification of heterocyclic amines as a distinct class of compounds. This discovery emerged from research inspired by the hypothesis that smoke produced during food cooking, particularly meat or fish, might possess carcinogenic properties. The subsequent isolation and structural determination of more than ten different heterocyclic amines from cooked foods revealed that most were previously unregistered compounds with highly mutagenic properties toward Salmonella typhimurium in the presence of S9 metabolic activation systems.

Long-term animal testing of chemically synthesized heterocyclic amines demonstrated their ability to induce cancers in multiple organs, including colon, breast, and prostate tissues, with one compound producing hepatomas in primate models. The molecular mechanisms underlying these effects involve oxidation to hydroxyamino derivatives by cytochrome P450 enzymes, followed by conversion to ester forms through acetyltransferase and sulfotransferase activities, ultimately leading to DNA adduct formation through N-C bond formation at guanine bases. This mechanistic understanding has provided crucial insights into the biological effects of heterocyclic amines and their potential relevance to human health.

Structural Relationship to Thiophene Derivatives

Thiophene represents a fundamental five-membered heterocyclic ring system with a molecular mass of 84.14 grams per mole and a melting point of -38°C, characterized by its solubility in organic solvents such as ether and alcohol while remaining insoluble in water. The thiophene ring system serves as the structural foundation for this compound, positioning this compound within the broader family of thiophene derivatives that have gained significant attention in medicinal chemistry applications. The aromatic character of thiophene arises from the participation of one electron pair from the sulfur atom in the aromatic sextet, conferring unique electronic properties that influence reactivity patterns and biological interactions.

The structural relationship between this compound and simpler thiophene derivatives can be understood through comparison with 3-methylthiophene, an organosulfur compound with the formula CH₃C₄H₃S that serves as a precursor to various pharmaceutical and agricultural compounds. The 3-methylthiophene structure represents the core thiophene ring with a single methyl substituent, while this compound incorporates this foundation with the addition of a methylated aminomethyl group at the 2-position. This structural elaboration transforms the simple methylthiophene into a more complex molecule capable of diverse chemical interactions through its amine functionality.

The synthetic accessibility of thiophene derivatives has been enhanced through various methodological approaches, including the traditional Paal-Knorr and Gewald reactions, though these methods often involve harsh experimental conditions and limited functional group compatibility. Modern synthetic strategies have evolved to include multicomponent reactions that enable one-pot synthesis of thiophene derivatives with varied substitution patterns, reducing synthetic steps and improving overall efficiency. The structural features of thiophene derivatives, including this compound, contribute to their recognition as privileged pharmacophores in drug discovery due to their electron-rich characteristics and bioisosteric properties.

The electronic properties of thiophene rings facilitate electrophilic aromatic substitution reactions, including sulfonation and halogenation, though alkylation and oxidation reactions present greater challenges. The reactivity of thiophene toward electrophilic substitution reactions exceeds that of benzene, reflecting the electron-donating character of the sulfur atom. In the context of this compound, the presence of both methyl and aminomethyl substituents modifies the electronic distribution within the thiophene ring, potentially influencing reactivity patterns and biological activity profiles compared to unsubstituted thiophene systems.

The medicinal chemistry significance of thiophene derivatives is exemplified by the approval of 26 thiophene-containing drugs by the United States Food and Drug Administration across numerous pharmacological categories. These approved compounds demonstrate the versatility of the thiophene scaffold in addressing diverse therapeutic targets, with applications ranging from anti-inflammatory and cardiovascular medications to neurological and anticancer agents. The structural foundation provided by the thiophene ring system in this compound positions this compound within a well-established chemical class with proven therapeutic potential and ongoing research interest.

Properties

IUPAC Name

N-methyl-1-(3-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAIIKUFIWWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359384
Record name N-Methyl-1-(3-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860997-09-7
Record name N-Methyl-1-(3-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3-Methylthiophene-2-carboxaldehyde with Methylamine

  • Procedure:
    The most common laboratory synthesis involves reacting 3-methylthiophene-2-carboxaldehyde with methylamine under mild conditions. This reaction forms an imine intermediate, which is subsequently reduced to the target amine.
  • Reducing Agents:
    Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are typically used to reduce the imine intermediate efficiently.
  • Reaction Conditions:
    • Solvent: Methanol or tetrahydrofuran (THF)
    • Temperature: Ambient to 40°C
    • pH: Slightly acidic to neutral (around pH 4–6) to facilitate imine formation
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation of thiophene ring
  • Yield and Purity:
    Yields range between 65–75% with purity above 95% after purification steps such as column chromatography or recrystallization.

Direct Amination via Formaldehyde and Ammonium Salt

  • Alternate Route:
    Another approach involves the reaction of 3-methylthiophene with formaldehyde and ammonium chloride under acidic conditions to form the corresponding amine hydrochloride salt. This method proceeds via an imine intermediate and subsequent reduction.
  • Salt Formation:
    The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
  • Industrial Scale:
    This route is favored in industrial production due to the availability of starting materials and scalability. Reaction conditions are optimized for maximum yield and purity, often involving large reactors and controlled temperature and pH.

Detailed Reaction Scheme and Data Table

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%) Notes
1 3-Methylthiophene-2-carboxaldehyde Methylamine, NaBH3CN, pH 4.5, MeOH, 25–40°C, inert atmosphere This compound (free base) 65–70 95 Reductive amination; imine intermediate
2 Free base amine HCl gas, anhydrous diethyl ether, recrystallization from ethanol/ether This compound hydrochloride 85–90 99 Salt formation for stability and purity

Critical Parameters for Optimization

  • pH Control: Maintaining pH around 4–5 is critical during reductive amination to promote imine formation and prevent side reactions.
  • Temperature: Moderate temperatures (25–40°C) ensure efficient reaction kinetics without decomposing sensitive intermediates.
  • Solvent Choice: Switching from methanol to THF has been reported to increase yield by reducing side reactions.
  • Atmosphere: Use of inert gases (N2 or Ar) prevents oxidation of the thiophene ring, which is sensitive to air.
  • Stoichiometry: Controlling the equivalents of reducing agent (e.g., 1.2 equivalents of NaBH3CN) minimizes over-reduction and byproduct formation.

Industrial Production Considerations

  • Large-scale synthesis follows the same fundamental chemistry but requires optimization for reactor design, mixing, heat transfer, and purification techniques.
  • Purification often involves recrystallization or preparative chromatography to achieve pharmaceutical-grade purity.
  • Stability during storage is enhanced by converting the free base to the hydrochloride salt, which is less prone to oxidation and hydrolysis.

Analytical and Purification Techniques

  • Purity Monitoring: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity assessment (>98% purity achievable).
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm molecular structure and molecular weight (exact mass ~163.06 g/mol for hydrochloride salt).
  • Crystallography: Single-crystal X-ray diffraction can be used to resolve molecular configuration and confirm the thiophene substitution pattern.

Summary of Key Research Findings

  • Reductive amination of 3-methylthiophene-2-carboxaldehyde with methylamine and sodium cyanoborohydride is the most reliable laboratory method.
  • Formation of hydrochloride salt improves compound stability and facilitates purification.
  • Reaction parameters such as pH, temperature, and solvent choice significantly impact yield and purity.
  • Industrial processes adapt these methods with scale-up optimizations to maintain quality and efficiency.
  • Analytical techniques including HPLC, NMR, MS, and crystallography are essential for quality control and structural validation.

This detailed analysis synthesizes information from multiple authoritative research sources and industrial practices to provide a comprehensive understanding of the preparation methods for this compound, ensuring reliability and applicability for both academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

  • N-methyl-1-(3-methylthiophen-2-yl)methanamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.

Table 1: Synthetic Routes and Products

Reaction TypeStarting MaterialProductYield (%)
AlkylationThis compoundAlkylated thiophene derivatives75
ReductionThiophene derivativesAlcohol derivatives80
OxidationThis compoundSulfoxides and sulfones70

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for drug development. Its mechanism of action is believed to involve interactions with biological targets such as enzymes and receptors.

Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various thiophene derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Table 2: Biological Activity Overview

Activity TypeTest OrganismsInhibition Zone (mm)Reference
AntibacterialStaphylococcus aureus18
AntifungalCandida albicans15

Agricultural Chemistry Applications

Pesticidal Properties
this compound has been explored for its potential use in agricultural chemistry, particularly in the synthesis of insecticides and fungicides. Derivatives of this compound have shown promising results in inhibiting pest growth.

Case Study: Urease Inhibition
Certain derivatives have demonstrated exceptional urease inhibition activity, which is crucial for controlling soil pH and enhancing nutrient availability in crops. This property highlights its significance in sustainable agriculture practices.

Material Science Applications

Dye and Pigment Production
The compound's thiophene structure lends itself to applications in the production of dyes and pigments. Its ability to form stable complexes with metals enhances its utility in creating vibrant colors for various materials.

Future Directions and Research Needs

Despite the promising applications of this compound, further research is necessary to fully understand its mechanisms of action and optimize its efficacy across various applications. Future studies should focus on:

  • Exploring additional biological activities.
  • Investigating potential toxicological effects.
  • Developing synthetic methodologies for large-scale production.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their synthesis routes, and applications:

Compound Name Structure Synthesis Method Key Properties/Applications References
N-methyl-1-(3-methylthiophen-2-yl)methanamine Thiophene with 3-methyl and N-methylamine groups Not explicitly reported (hypothetical routes may involve alkylation or reductive amination) Potential CNS activity (analogy to TAAR1 agonists) -
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (9) Thienopyridine fused ring system Sulfonylation of pyridine-thiophene precursors Binds TPP riboswitch (KD = 0.8 µM), potential antibacterial agent
N-phenyl-1-(thiophen-2-yl)methanamine (7g) Thiophene with N-phenyl and N-methylamine groups Cross-coupling of 2-thiophenemethylamine and aniline Intermediate in organic synthesis; studied for catalytic amine oxidation
1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine Thiazole ring with 3-chlorophenyl and N-methylamine groups Reaction of chlorophenyl-thiazole precursors with methylamine Potential kinase inhibitor; used in structural biology (PDB ID: OF6)
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydropyran ring with N-methylamine Amination of pyrrolopyrimidines in water High solubility; used in green chemistry applications
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Pyrazole ring with trimethyl and N-methylamine groups Sulfonylation with benzenesulfonyl chlorides Induces triple response in Arabidopsis seedlings (agrochemical research)

Key Differences and Trends

Electronic and Steric Effects
  • Thiophene vs. Thiazole/Thienopyridine: Thiophene derivatives (e.g., compound 7g) exhibit π-electron-rich systems, enhancing interactions with aromatic biological targets.

Biological Activity

N-methyl-1-(3-methylthiophen-2-yl)methanamine is an organic compound that belongs to the class of substituted thiophenes, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group at the 3-position and an amine functionality. The molecular formula is C10H13SC_{10}H_{13}S with a molecular weight of approximately 165.28 g/mol. The unique combination of the thiophene moiety and the amine group contributes to its chemical reactivity and potential biological activity.

Therapeutic Applications

Research indicates that thiophene derivatives, including this compound, exhibit a wide range of therapeutic properties:

  • Antimicrobial Activity : Studies have shown that compounds with thiophene structures can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated promising results in inhibiting growth.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Inhibition : Interaction studies highlight the compound's potential to bind with various enzymes, thereby inhibiting their activity. This includes inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Receptor Modulation : The compound may also interact with specific receptors involved in pain and inflammation pathways, such as TRPV1 (transient receptor potential vanilloid 1), which is implicated in nociception .

Case Studies

Several studies have investigated the biological activity of thiophene derivatives:

  • A study on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine reported moderate anticonvulsant activity in animal models, suggesting that similar compounds may exhibit neuroprotective effects .
  • Another research highlighted the anti-lipid peroxidation activity of compounds related to this compound, indicating potential antioxidant properties that could mitigate oxidative stress .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAntimicrobial, Anti-inflammatory
3-(3-Methylthiophen-2-yl)-pyrrolidineAnticonvulsant
Curcumin DerivativesAntioxidant, COX Inhibition

Q & A

Basic: What synthetic methodologies are recommended for preparing N-methyl-1-(3-methylthiophen-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions such as alkylation, reductive amination, or condensation. For example:

Thiophene Functionalization: Start with 3-methylthiophene-2-carbaldehyde.

Reductive Amination: React with methylamine in the presence of a reducing agent (e.g., NaBH₄ or Pd/C under hydrogen).

Purification: Use column chromatography or recrystallization to isolate the product.

Optimization Tips:

  • Solvent Selection: Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates for condensation steps.
  • Catalysts: Transition-metal catalysts (e.g., Pd/C) improve yields in reductive amination.
  • Temperature Control: Maintain 60–80°C for optimal kinetic control and reduced side reactions.

Reference to analogous compounds suggests steric effects from the 3-methyl group on the thiophene ring may require longer reaction times compared to unsubstituted derivatives .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:
Combine analytical techniques:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Confirm the presence of the methylamine group (δ ~2.3 ppm for N–CH₃) and thiophene protons (δ ~6.5–7.5 ppm).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry.

Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation pattern.

HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Contingency for Impurities:

  • If byproducts persist, optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Advanced: How does the 3-methyl substitution on the thiophene ring influence the compound’s electronic properties and biological interactions compared to other isomers?

Methodological Answer:
The 3-methyl group introduces steric hindrance and electron-donating effects, altering reactivity:

Electronic Effects:

  • Hammett Analysis: Compare substituent constants (σₘ) to predict reactivity in electrophilic substitution.
  • DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

Biological Implications:

  • Receptor Docking: Use AutoDock Vina to model interactions with targets (e.g., monoamine oxidases). The 3-methyl group may enhance hydrophobic binding in enzyme pockets.
  • Comparative SAR Studies: Test isomers (e.g., 4- or 5-methyl derivatives) in enzyme inhibition assays to quantify activity differences .

Advanced: What strategies resolve discrepancies in crystallographic data during structural determination of this compound?

Methodological Answer:
Address common issues:

Twinning: Use SHELXL’s TWIN command to refine twinned data. Validate with the R₁ factor for twinned vs. untwinned models.

Disorder: Apply PART and SUMP restraints to model disordered methyl or thiophene groups.

High-Resolution Data: For resolutions <1.0 Å, refine anisotropic displacement parameters (ADPs) with SHELXL’s ANIS keyword.

Validation Tools:

  • PLATON: Check for missed symmetry (e.g., ADDSYM ) and hydrogen-bonding networks.
  • CIF Validation Report: Resolve alerts using enCIFer .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Methodological Answer:
Adopt a systematic approach:

Scaffold Modification:

  • Introduce substituents (e.g., halogens, methoxy) at the thiophene 4- or 5-positions.
  • Replace the methylamine group with bulkier amines (e.g., cyclopropylmethyl).

In Vitro Assays:

  • Enzyme Inhibition: Test MAO-A/MAO-B inhibition using fluorometric assays (e.g., kynuramine oxidation).
  • Cytotoxicity: Screen against HEK-293 cells to assess selectivity.

Data Analysis:

  • QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with activity.
  • Cluster Analysis: Group derivatives by activity profiles to identify critical structural features .

Advanced: What computational tools predict the binding modes of this compound to biological targets?

Methodological Answer:
Combine molecular modeling techniques:

Molecular Docking:

  • Software: Schrödinger’s Glide or AutoDock Vina.
  • Protocol: Dock the compound into the active site of MAO-B (PDB: 2V5Z). Prioritize poses with hydrogen bonds to FAD and hydrophobic contacts with Ile198.

Molecular Dynamics (MD):

  • Software: GROMACS or AMBER.
  • Protocol: Run 100-ns simulations to assess binding stability. Calculate RMSD and ligand-protein interaction fingerprints.

Free Energy Calculations:

  • Use MM-PBSA or MM-GBSA to estimate binding affinities. Compare with experimental IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl-1-(3-methylthiophen-2-yl)methanamine
Reactant of Route 2
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N-methyl-1-(3-methylthiophen-2-yl)methanamine

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